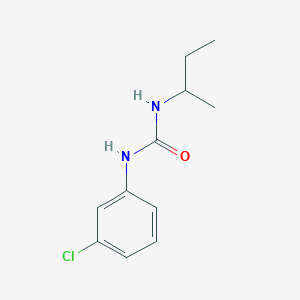![molecular formula C29H29BrN2O4 B12015048 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C29H29BrN2O4 , belongs to the class of pyrrolone derivatives. It features a complex structure combining aromatic rings, a pyrrolone ring, and functional groups. The compound’s systematic name reflects its substituents and functional groups.
Métodos De Preparación
Synthetic Routes::
- Benzyloxylation : The benzyloxy group is introduced via an O-alkylation reaction using benzyl bromide or benzyl chloride.
- Methylation : The methyl group is added to the 2-position of the benzoyl moiety using dimethyl sulfate or another methylating agent.
- Bromination : The 4-position of the phenyl ring is brominated using a brominating agent.
- Amination : The dimethylaminoethyl group is introduced via nucleophilic substitution using dimethylamine.
- Hydroxylation : The hydroxy group is added to the pyrrolone ring, often using a hydroxylating reagent.
Industrial Production:: The industrial synthesis of this compound involves optimizing the above steps for scalability, yield, and purity.
Análisis De Reacciones Químicas
Reactions::
- Oxidation : The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution : The bromine atom can undergo substitution reactions.
- Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
- Bromination : N-bromosuccinimide (NBS) in an inert solvent.
- Hydroxylation : Hydroxylamine-O-sulfonic acid (HOSA) or similar reagents.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Benzoic acid derivative from benzyloxy oxidation.
- Alcohol derivative from carbonyl reduction.
Aplicaciones Científicas De Investigación
- Medicine : Investigated for potential pharmaceutical applications due to its unique structure.
- Chemical Biology : Used as a probe to study enzyme inhibition or receptor binding.
- Materials Science : Explored for its optical properties or as a building block for functional materials.
Mecanismo De Acción
- Targets : Interacts with specific receptors or enzymes.
- Pathways : Modulates cellular signaling pathways.
Comparación Con Compuestos Similares
- Uniqueness : Highlight its distinctive features compared to related pyrrolone derivatives.
- Similar Compounds : Include other pyrrolones, such as 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , and 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one .
Propiedades
Fórmula molecular |
C29H29BrN2O4 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
Clave InChI |
IPEIFJGGJORQRN-IMVLJIQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

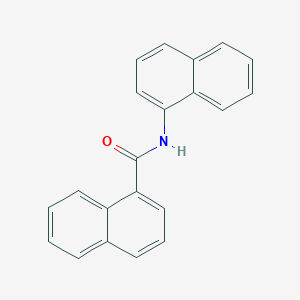
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)
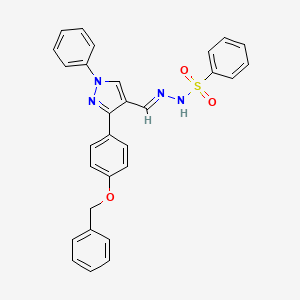
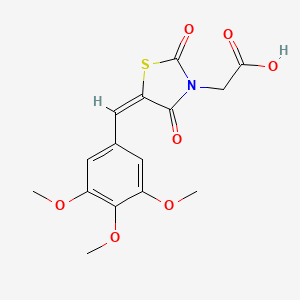
![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
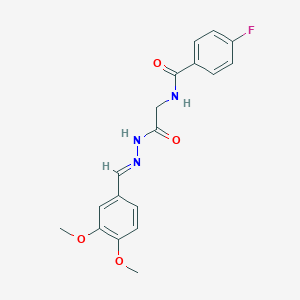
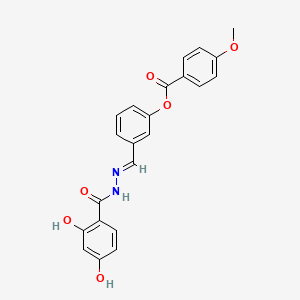
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)

